tert-butyl N-[(2S)-1-[[8-[4-[(4-tert-butylbenzoyl)carbamothioylamino]anilino]-8-oxooctyl]amino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]-1-oxohexan-2-yl]carbamate
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Overview
Description
The compound tert-butyl N-[(2S)-1-[[8-[4-[(4-tert-butylbenzoyl)carbamothioylamino]anilino]-8-oxooctyl]amino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]-1-oxohexan-2-yl]carbamate is a complex organic molecule with potential applications in various fields of chemistry and biology. This compound features multiple functional groups, including carbamates, amides, and thioamides, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(2S)-1-[[8-[4-[(4-tert-butylbenzoyl)carbamothioylamino]anilino]-8-oxooctyl]amino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]-1-oxohexan-2-yl]carbamate involves several steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then coupled through various reactions to form the final product. Key steps may include:
Formation of tert-butyl carbamate: This can be achieved by reacting tert-butyl alcohol with phosgene or a similar reagent to form the carbamate group.
Coupling reactions: The intermediate compounds are coupled using reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form amide bonds.
Thioamide formation:
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring safety and environmental compliance. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
The compound tert-butyl N-[(2S)-1-[[8-[4-[(4-tert-butylbenzoyl)carbamothioylamino]anilino]-8-oxooctyl]amino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]-1-oxohexan-2-yl]carbamate can undergo various chemical reactions, including:
Substitution: The carbamate and amide groups can participate in nucleophilic substitution reactions, where nucleophiles replace the leaving groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing agents: Lithium aluminum hydride, sodium borohydride
Coupling reagents: Dicyclohexylcarbodiimide, N-hydroxysuccinimide
Major Products
Oxidation products: Sulfoxides, sulfones
Reduction products: Amines
Substitution products: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Mechanism of Action
The mechanism of action of tert-butyl N-[(2S)-1-[[8-[4-[(4-tert-butylbenzoyl)carbamothioylamino]anilino]-8-oxooctyl]amino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]-1-oxohexan-2-yl]carbamate involves its interaction with molecular targets such as enzymes or receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with target molecules, thereby modulating their activity. Specific pathways and targets would depend on the biological context and the nature of the interactions .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Used in the synthesis of N-Boc-protected anilines.
tert-Butyl nitrite: Used in the synthesis of N-nitroso compounds.
tert-Butyl dithiocarbamate: Used in C(sp2)–S coupling reactions.
Properties
Molecular Formula |
C42H64N6O7S |
---|---|
Molecular Weight |
797.1 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-1-[[8-[4-[(4-tert-butylbenzoyl)carbamothioylamino]anilino]-8-oxooctyl]amino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]-1-oxohexan-2-yl]carbamate |
InChI |
InChI=1S/C42H64N6O7S/c1-40(2,3)30-21-19-29(20-22-30)35(50)48-37(56)46-32-25-23-31(24-26-32)45-34(49)18-13-11-10-12-15-27-43-36(51)33(47-39(53)55-42(7,8)9)17-14-16-28-44-38(52)54-41(4,5)6/h19-26,33H,10-18,27-28H2,1-9H3,(H,43,51)(H,44,52)(H,45,49)(H,47,53)(H2,46,48,50,56)/t33-/m0/s1 |
InChI Key |
UASQCMIAGVFPSF-XIFFEERXSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)NC(=O)CCCCCCCNC(=O)[C@H](CCCCNC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)NC(=O)CCCCCCCNC(=O)C(CCCCNC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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